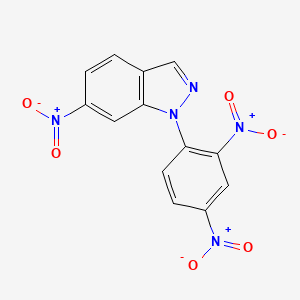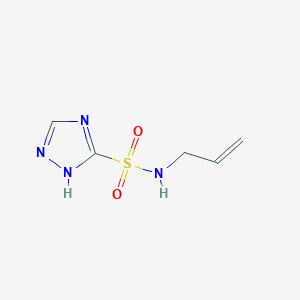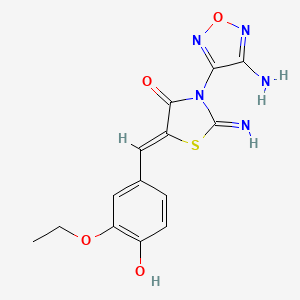![molecular formula C20H18Cl2N2O2 B4291360 3-[(2,2-dichloro-1-methylcyclopropyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4291360.png)
3-[(2,2-dichloro-1-methylcyclopropyl)methyl]-5,5-diphenylimidazolidine-2,4-dione
Vue d'ensemble
Description
3-[(2,2-dichloro-1-methylcyclopropyl)methyl]-5,5-diphenylimidazolidine-2,4-dione, commonly known as DCDP, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazolidine-2,4-dione derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of DCDP is not fully understood. However, it has been proposed that DCDP exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. It has also been suggested that DCDP may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
DCDP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, DCDP has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCDP in lab experiments is its high potency and selectivity. It has been found to exhibit potent anticancer and neuroprotective effects at low concentrations. Additionally, DCDP is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using DCDP in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on DCDP. One of the areas of research is the development of more potent and selective derivatives of DCDP with improved pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of DCDP. Additionally, the potential use of DCDP as a therapeutic agent in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases warrants further investigation.
Applications De Recherche Scientifique
DCDP has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DCDP has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Propriétés
IUPAC Name |
3-[(2,2-dichloro-1-methylcyclopropyl)methyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-18(12-19(18,21)22)13-24-16(25)20(23-17(24)26,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRUYKSWRMBVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B4291286.png)



![N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline](/img/structure/B4291310.png)
![2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide](/img/structure/B4291312.png)
![ethyl 3-amino-4-(methoxymethyl)-6-methyl-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4291321.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,5-dimethyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4291325.png)
![N,N'-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide]](/img/structure/B4291333.png)

![2-(4-{[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4291355.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4291370.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4291371.png)